molecular formula C14H22N4O B6986017 N-(3-amino-2,2-dimethylcyclobutyl)-4-(dimethylamino)pyridine-2-carboxamide

N-(3-amino-2,2-dimethylcyclobutyl)-4-(dimethylamino)pyridine-2-carboxamide

Cat. No.: B6986017
M. Wt: 262.35 g/mol
InChI Key: JJPURZDWXFGCHD-UHFFFAOYSA-N
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Description

N-(3-amino-2,2-dimethylcyclobutyl)-4-(dimethylamino)pyridine-2-carboxamide is a synthetic organic compound characterized by a unique cyclobutyl ring structure attached to a pyridine carboxamide moiety

Properties

IUPAC Name

N-(3-amino-2,2-dimethylcyclobutyl)-4-(dimethylamino)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-14(2)11(15)8-12(14)17-13(19)10-7-9(18(3)4)5-6-16-10/h5-7,11-12H,8,15H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPURZDWXFGCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)C2=NC=CC(=C2)N(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,2-dimethylcyclobutanone and 4-(dimethylamino)pyridine.

    Step 1 Formation of the Amino Cyclobutyl Intermediate: The 2,2-dimethylcyclobutanone is subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield the 3-amino-2,2-dimethylcyclobutyl intermediate.

    Step 2 Coupling Reaction: The amino cyclobutyl intermediate is then coupled with 4-(dimethylamino)pyridine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-amino-2,2-dimethylcyclobutyl)-4-(dimethylamino)pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups.

Medicine

Industry

In the industrial sector, it can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-amino-2,2-dimethylcyclobutyl)-4-(dimethylamino)pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-2,2-dimethylcyclobutyl)-4-(methylamino)pyridine-2-carboxamide
  • N-(3-amino-2,2-dimethylcyclobutyl)-4-(ethylamino)pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, N-(3-amino-2,2-dimethylcyclobutyl)-4-(dimethylamino)pyridine-2-carboxamide exhibits unique properties due to the presence of the dimethylamino group, which can enhance its solubility and binding affinity. This makes it a valuable candidate for further research and development in various scientific fields.

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